Prodrug-to-Drug Cytotoxicity Differential: PGP Achieves a >100-Fold Therapeutic Window in LoVo Colorectal Cancer Cells
PGP demonstrates a prodrug-to-parent-drug cytotoxicity differential of 100- to 200-fold in LoVo colorectal tumor cells following a 1 h exposure, where the active drug 4-[bis(2-chloroethyl)amino]phenol exhibits an IC50 of 1.4 µM [1]. In comparison, the clinical candidate ZD2767P (di-iodo analog) shows a 138-fold differential (prodrug IC50 = 47 µM, drug IC50 = 0.34 µM) under similar conditions [2]. Both substantially exceed the differentials reported for earlier CMDA-based systems (11- to 95-fold sensitivity shifts between CPG2-expressing and control cells) [3], confirming that phenol mustard prodrugs provide a wider selectivity window.
| Evidence Dimension | Prodrug/drug cytotoxicity IC50 ratio (activation-dependent selectivity window) |
|---|---|
| Target Compound Data | 100- to 200-fold (PGP prodrug vs. its active drug; drug IC50 = 1.4 µM, 1 h, LoVo cells) |
| Comparator Or Baseline | ZD2767P: ~138-fold (prodrug IC50 = 47 µM, drug IC50 = 0.34 µM, 1 h, LoVo cells); CMDA: 11- to 95-fold sensitivity shift between CPG2(+) and CPG2(-) cells across multiple lines |
| Quantified Difference | PGP differential comparable to ZD2767P; both phenol mustards substantially higher than CMDA |
| Conditions | LoVo human colorectal adenocarcinoma cells, 1 h drug exposure, colorimetric cytotoxicity assay |
Why This Matters
A high prodrug/drug differential is the primary determinant of tumor selectivity in ADEPT/GDEPT; PGP's >100-fold window enables robust discrimination between CPG2-positive tumor tissue and normal tissue, reducing off-target toxicity.
- [1] Blakey DC, et al. Br J Cancer. 1995 Nov;72(5):1083-8. PMID: 7577451. View Source
- [2] Blakey DC, et al. Cancer Res. 1996 Jul 15;56(14):3287-92. PMID: 8764123. View Source
- [3] Marais R, et al. Cancer Res. 1996 Oct 15;56(20):4735-42. PMID: 8840993. View Source
